Deoxycytidine triphosphate trisodium salt

Description

Significance of Deoxynucleotide Triphosphates (dNTPs) in Molecular Biology

Deoxynucleotide triphosphates (dNTPs) are the fundamental building blocks, or monomers, for the synthesis of DNA. excedr.comfiveable.me The four primary dNTPs are deoxyadenosine (B7792050) triphosphate (dATP), deoxyguanosine triphosphate (dGTP), deoxycytidine triphosphate (dCTP), and deoxythymidine triphosphate (dTTP). biochain.com These molecules are paramount for the processes of DNA replication and repair, which are essential for preserving the genetic integrity of an organism across cellular divisions. baseclick.eucreative-proteomics.com

During DNA replication, the enzyme DNA polymerase utilizes dNTPs as substrates to construct new DNA strands, adding them to the growing chain according to the template strand's sequence. fiveable.mencert.nic.in The process of incorporating a dNTP into the DNA strand involves the cleavage of two of its phosphate (B84403) groups (a pyrophosphate), which releases a significant amount of energy. fiveable.mewikipedia.org This energy release powers the formation of a phosphodiester bond, linking the new nucleotide to the elongating DNA chain. fiveable.mencert.nic.inwikipedia.org

Beyond their biological role, dNTPs are critical reagents in numerous core molecular biology techniques. excedr.com These include the Polymerase Chain Reaction (PCR) for amplifying specific DNA segments, DNA sequencing to determine the order of nucleotides, and cloning. excedr.combiochain.combaseclick.eu Maintaining a balanced pool of all four dNTPs within a cell is crucial, as an imbalance can lead to an increased rate of mutations and genomic instability. excedr.comcreative-proteomics.com

Overview of Deoxycytidine Triphosphate (dCTP) as a Fundamental Nucleotide

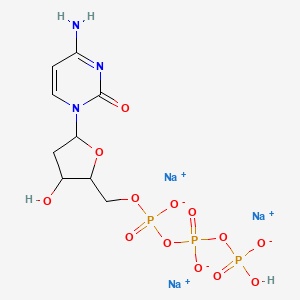

Deoxycytidine triphosphate (dCTP) is one of the four essential deoxynucleotide triphosphates required for DNA synthesis. baseclick.eu Its molecular structure comprises three key components: a pyrimidine (B1678525) base (cytosine), a deoxyribose sugar, and a chain of three phosphate groups attached to the 5' carbon of the sugar. baseclick.euexcedr.com

The primary function of dCTP is to act as a precursor in the enzymatic synthesis of DNA. baseclick.eu DNA polymerases incorporate dCTP into a growing DNA strand opposite a guanine (B1146940) residue on the template strand. wikipedia.orgbaseclick.eu The hydrolysis of the high-energy pyrophosphate from dCTP provides the necessary energy to drive the formation of the phosphodiester bond that extends the DNA chain. baseclick.euexcedr.com Furthermore, dCTP is vital for DNA repair mechanisms, where it is used to replace cytosine bases that may have been damaged or incorrectly paired, thereby ensuring the accuracy of the genetic code. baseclick.eu For research purposes, it is often supplied as a stable aqueous solution of its trisodium (B8492382) salt. medchemexpress.commedchemexpress.com

Data Tables

Table 1: Properties of Deoxycytidine Triphosphate and its Trisodium Salt

| Property | Deoxycytidine Triphosphate (dCTP) | Deoxycytidine Triphosphate Trisodium Salt |

| CAS Number | 2056-98-6 medchemexpress.comexcedr.com | 109909-44-6 medchemexpress.com |

| Molecular Formula | C₉H₁₆N₃O₁₃P₃ excedr.com | C₉H₁₃N₃O₁₃P₃Na₃ mpbio.com |

| Molecular Weight | 467.1569 g/mol excedr.com | 511.12 g/mol mpbio.com |

Table 2: The Four Primary Deoxynucleotide Triphosphates (dNTPs) of DNA

| Deoxynucleotide Triphosphate | Abbreviation | Nitrogenous Base | Complementary Base |

| Deoxyadenosine Triphosphate | dATP | Adenine (Purine) | Thymine (Pyrimidine) |

| Deoxyguanosine Triphosphate | dGTP | Guanine (Purine) | Cytosine (Pyrimidine) |

| Deoxycytidine Triphosphate | dCTP | Cytosine (Pyrimidine) | Guanine (Purine) |

| Deoxythymidine Triphosphate | dTTP | Thymine (Pyrimidine) | Adenine (Purine) |

Data sourced from references excedr.combiochain.comexcedr.com.

Properties

Molecular Formula |

C9H13N3Na3O13P3 |

|---|---|

Molecular Weight |

533.10 g/mol |

IUPAC Name |

trisodium;[[[5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C9H16N3O13P3.3Na/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(23-8)4-22-27(18,19)25-28(20,21)24-26(15,16)17;;;/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H,20,21)(H2,10,11,14)(H2,15,16,17);;;/q;3*+1/p-3 |

InChI Key |

WBIPTAOOMJEGQO-UHFFFAOYSA-K |

Canonical SMILES |

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Deoxycytidine Triphosphate Trisodium Salt in Nucleic Acid Metabolism and Biosynthesis

Role in De Novo DNA Synthesis Pathways

Cells utilize two primary pathways for nucleotide production: the de novo and salvage pathways. nih.gov The de novo synthesis of pyrimidines, including dCTP, begins with precursor molecules like glucose, glutamine, and aspartate. nih.govyoutube.com This pathway first generates Uridine Triphosphate (UTP). youtube.com The enzyme CTP synthase then catalyzes the conversion of UTP to Cytidine (B196190) Triphosphate (CTP), a crucial precursor for both RNA and, subsequently, DNA. youtube.comresearchgate.net

For dCTP to be synthesized, the ribose sugar of a cytidine nucleotide precursor must be converted to a deoxyribose sugar. This critical reduction is catalyzed by the enzyme Ribonucleotide Reductase (RNR), which acts on ribonucleoside diphosphates (like CDP) to form deoxyribonucleoside diphosphates (dCDP). wikipedia.orgnih.gov Following the formation of dCDP, it is phosphorylated to the triphosphate form, dCTP, making it available for DNA synthesis. In some organisms, like gram-negative bacteria, an alternative pathway exists where dCTP is a precursor for thymidylate synthesis through the action of dCTP deaminase. researchgate.net The proper regulation of these de novo pathways is essential to maintain balanced pools of deoxynucleotide triphosphates (dNTPs), which is critical for preventing mutations and ensuring cell homeostasis. nih.gov

Involvement in DNA Repair Processes

In addition to replication, dCTP is a critical substrate for DNA repair mechanisms that protect the genome from damage. baseclick.eu Cells have sophisticated DNA damage response (DDR) pathways that sense lesions and recruit repair machinery. nih.gov Many repair pathways, such as base excision repair (BER) and nucleotide excision repair (NER), involve the removal of damaged nucleotides followed by the synthesis of a new DNA patch by a DNA polymerase. baseclick.eu This re-synthesis step requires a supply of all four dNTPs, including dCTP, to fill the resulting gap. baseclick.eu For example, during BER, DNA polymerase β is a key enzyme that incorporates nucleotides, including dCTP, to repair single-base damages. researchgate.netnih.gov

Metabolic Pathways Governing dCTP Synthesis and Interconversion

The cellular concentration of dCTP is tightly controlled through a network of metabolic pathways. nih.govsystemsbiology.net These pathways ensure a balanced supply of dNTPs for DNA replication and repair while preventing imbalances that can be mutagenic. nih.govnih.gov The synthesis of dCTP is intricately linked to general pyrimidine (B1678525) metabolism. excedr.com The primary route is the de novo pathway, which builds the pyrimidine ring from simple precursors. nih.gov Alternatively, the salvage pathway recycles pre-existing nucleosides, like deoxycytidine, derived from the diet or nucleic acid breakdown, to generate nucleotides in a more energy-efficient manner. nih.gov Enzymes such as deoxycytidine kinase play a role in the salvage pathway by phosphorylating deoxycytidine to dCMP, which is then further phosphorylated to dCTP. nih.gov

The enzyme Ribonucleotide Reductase (RNR) is the rate-limiting step in the de novo synthesis of all deoxyribonucleotides. wikipedia.orgbiologists.com It catalyzes the conversion of ribonucleoside diphosphates (ADP, GDP, CDP, UDP) into their corresponding deoxyribonucleoside diphosphates (dADP, dGDP, dCDP, dUDP). wikipedia.orgnih.gov Specifically, RNR reduces the 2'-hydroxyl group on the ribose sugar of Cytidine Diphosphate (B83284) (CDP) to form deoxycytidine diphosphate (dCDP), the direct precursor to dCTP after subsequent phosphorylation. wikipedia.orgyoutube.com

Table 3: Allosteric Regulation of Class I Ribonucleotide Reductase (RNR)

| Allosteric Site | Effector Molecule | Effect on RNR Activity | Substrate Reduction Promoted | Reference |

|---|---|---|---|---|

| Activity Site | ATP | Activates | Overall activity stimulated | youtube.comacs.org |

| dATP | Inhibits | Overall activity inhibited | nih.govacs.org | |

| Specificity Site | ATP / dATP | Activates | CDP, UDP | nih.govacs.org |

| dTTP | Activates | GDP | nih.gov | |

| dGTP | Activates | ADP | nih.gov |

Deoxycytidylate (dCMP) Deaminase Regulation

Deoxycytidylate (dCMP) deaminase, or dCD, is a pivotal enzyme that catalyzes the conversion of dCMP into deoxyuridine monophosphate (dUMP). researchgate.netebi.ac.ukwikipedia.org This reaction is a crucial step as it provides the primary substrate for thymidylate synthase, which is essential for the synthesis of deoxythymidine triphosphate (dTTP), another vital precursor for DNA. nih.govresearchgate.net The activity of dCMP deaminase is tightly controlled through allosteric regulation, where dCTP and dTTP act as the primary effectors. researchgate.netnih.govnih.gov

Deoxycytidine triphosphate functions as a potent positive allosteric regulator, or activator, of dCMP deaminase. nih.govresearchgate.net The binding of dCTP to a regulatory site on the enzyme, distinct from the active site, induces a conformational change that enhances the enzyme's catalytic efficiency. researchgate.netnih.gov Studies on dCMP deaminase from various organisms, including Streptococcus mutans and human leukemic cells, have elucidated this mechanism. nih.govnih.gov In the presence of dCTP, the enzyme's kinetics shift from a sigmoidal (cooperative) to a hyperbolic (non-cooperative) curve with respect to its substrate, dCMP, indicating an increased affinity for the substrate. nih.gov

Conversely, dTTP, the end product of the pathway initiated by dCMP deaminase, acts as a negative allosteric regulator, or inhibitor. researchgate.netnih.govnih.gov dTTP binds to the same allosteric site as dCTP, but its binding promotes a conformational state that reduces the enzyme's activity, thereby increasing the sigmoidicity of the substrate saturation curve. nih.govnih.gov This feedback inhibition is a classic example of metabolic control, preventing the overproduction of dTTP and helping to maintain a balanced pool of pyrimidine nucleotides.

The regulatory interplay between dCTP and dTTP ensures that the production of dUMP is finely tuned to the cell's requirements for DNA synthesis. High levels of dCTP signal a sufficient pool of cytidine-based precursors, thus activating the enzyme to produce more uridine-based precursors for thymidine (B127349) synthesis. High levels of dTTP signal that the thymidine nucleotide pool is replete, leading to the inhibition of dCMP deaminase to prevent wasteful synthesis and maintain nucleotide balance. This regulation has a significant influence on the cellular pools of dUMP, dCTP, and TTP. nih.gov

Table 1: Allosteric Regulation of dCMP Deaminase

| Effector Molecule | Type of Regulation | Effect on Enzyme Activity | Kinetic Curve Shape |

|---|---|---|---|

| dCTP | Positive (Activator) | Increases | Hyperbolic nih.gov |

| dTTP | Negative (Inhibitor) | Decreases | Sigmoidal nih.gov |

Structural studies of dCMP deaminase have provided detailed insights into this allosteric mechanism. The enzyme typically exists as a homohexamer. nih.gov The binding of dCTP at the interface between two subunits triggers a cascade of conformational changes that are transmitted from the allosteric site to the active site. nih.gov This signal transmission involves the rearrangement of key amino acid residues, which ultimately stabilizes the substrate binding pocket in a conformation favorable for catalysis. nih.gov This elegant mechanism highlights the sophisticated control exerted by deoxycytidine triphosphate over the flow of metabolites in nucleic acid synthesis.

Nucleotide Salvage Pathways and dCTP Contribution

In addition to the de novo synthesis pathway, which builds nucleotides from simple precursors like amino acids and bicarbonate, cells utilize nucleotide salvage pathways to recycle pre-existing bases and nucleosides from the degradation of DNA and RNA. wikipedia.orgdifferencebetween.comnih.gov These salvage pathways are crucial for maintaining the requisite pool of deoxyribonucleoside triphosphates (dNTPs), including dCTP, particularly in certain tissues or cellular states. wikipedia.orgnih.gov

The contribution of the salvage pathway to the cellular dCTP pool is significant and begins with the transport of deoxycytidine (dC) into the cell. researchgate.net The key rate-limiting enzyme in the salvage of deoxycytidine is deoxycytidine kinase (dCK). nih.govrupress.org dCK phosphorylates deoxycytidine to form deoxycytidine monophosphate (dCMP). rupress.orgmdpi.com Subsequent phosphorylation steps, catalyzed by other kinases, convert dCMP first to deoxycytidine diphosphate (dCDP) and finally to deoxycytidine triphosphate (dCTP). mdpi.com

The salvage pathway is not merely a secondary route but is essential for the survival and function of specific cell types. For instance, lymphoid tissues, such as the thymus and bone marrow, exhibit high levels of dCK expression, indicating a heavy reliance on this pathway for lymphopoiesis. nih.gov Studies in mice have shown that the inactivation of dCK leads to depleted dCTP pools, which in turn causes replication stress and impairs the development of T and B lymphocytes. rupress.orgnih.gov This underscores the critical role of the dCTP supplied by the salvage pathway in hematopoiesis. rupress.org

The relative contribution of the de novo and salvage pathways to the dCTP pool can vary depending on the cell type and physiological conditions. While rapidly proliferating cells in culture can often rely on de novo synthesis, certain specialized cells, like terminally differentiated neurons, show a greater dependence on salvage pathways to maintain their nucleotide levels. mdpi.com In some contexts, the two pathways are intricately linked and co-regulated. For example, the activity of ribonucleotide reductase, the rate-limiting enzyme of the de novo pathway, is allosterically inhibited by high levels of dNTPs, including dTTP, which can be produced via the salvage pathway. rupress.org This creates a complex regulatory network where the flux through one pathway can influence the other to maintain a balanced supply of all four dNTPs, which is essential for high-fidelity DNA replication and repair. diva-portal.org

Table 2: Key Enzymes in the dCTP Salvage Pathway

| Enzyme | Substrate | Product | Role |

|---|---|---|---|

| Deoxycytidine Kinase (dCK) | Deoxycytidine (dC) | Deoxycytidine monophosphate (dCMP) | Rate-limiting step in deoxycytidine salvage nih.govrupress.org |

| UMP/CMP Kinase | dCMP | Deoxycytidine diphosphate (dCDP) | Phosphorylates the monophosphate |

| Nucleoside Diphosphate Kinase | dCDP | Deoxycytidine triphosphate (dCTP) | Final phosphorylation to the triphosphate form mdpi.com |

Regulation and Homeostasis of the Intracellular Deoxynucleotide Pool

Mechanisms of dNTP Pool Maintenance and Imbalance

The maintenance of a balanced dNTP pool is a dynamic process, influenced by the cell cycle and the presence of DNA damage. nih.govpnas.org During the S phase of the cell cycle, dNTP levels increase significantly to meet the demands of DNA replication. nih.gov This upregulation is primarily achieved through the increased expression and activity of ribonucleotide reductase (RNR), the enzyme responsible for the de novo synthesis of dNTPs. nih.govpnas.org

Conversely, an imbalance in the dNTP pool can arise from various factors, including mutations in the enzymes involved in dNTP metabolism or exposure to certain drugs. nih.gov Such imbalances can have severe consequences, leading to increased mutation rates, replication stress, and stalled replication forks. researchgate.net For instance, an excess of one dNTP can lead to its misincorporation into the DNA strand, while a deficiency of another can stall the replication machinery. nih.gov

| Factor | Effect on dNTP Pool | Consequence |

| Cell Cycle (S Phase) | Increased dNTP levels | Supports DNA replication |

| DNA Damage | Increased dNTP levels at damage sites | Facilitates DNA repair |

| Mutations in RNR | Imbalanced dNTP levels | Increased mutation rates |

| Drug Exposure | Depletion or imbalance of specific dNTPs | Replication stress |

This table summarizes the key factors influencing dNTP pool maintenance and the consequences of imbalance.

Enzymatic Regulation of dCTP Levels

The intracellular concentration of dCTP is meticulously controlled by several key enzymes that govern its synthesis and degradation.

Sterile alpha motif and HD-domain containing protein 1 (SAMHD1) is a crucial enzyme that regulates the intracellular dNTP pool by hydrolyzing dNTPs into their corresponding deoxynucleosides and a triphosphate. pnas.orgpnas.org This dNTPase activity is particularly important in non-cycling cells, where it helps to maintain low dNTP levels, thereby restricting the replication of retroviruses like HIV-1. pnas.org

The catalytic activity of SAMHD1 is allosterically regulated. pnas.orgnih.gov The binding of GTP or dGTP to an allosteric site is a prerequisite for its activation. nih.gov Subsequent binding of other dNTPs to a second allosteric site further modulates its hydrolytic activity. nih.gov Interestingly, the rate of hydrolysis varies for different dNTP substrates, with some studies indicating that dCTP is hydrolyzed at a moderate rate compared to other dNTPs. pnas.org In the presence of all four dNTPs, the hydrolysis rates by SAMHD1 have been observed in the order of dGTP > dCTP > dTTP > dATP. nih.gov

Deoxycytidine triphosphate pyrophosphatase 1 (DCTPP1) is another key enzyme involved in regulating pyrimidine (B1678525) dNTP levels. nih.govgenecards.org DCTPP1 specifically hydrolyzes dCTP into deoxycytidine monophosphate (dCMP) and inorganic pyrophosphate. genecards.org This activity is thought to be important for eliminating excess dCTP following DNA synthesis and for providing dCMP for the synthesis of deoxythymidine triphosphate (dTTP). nih.govresearchgate.net

Studies have shown that the depletion of DCTPP1 can lead to an increase in the intracellular dCTP pool, a reduction in dTTP levels, and the accumulation of potentially genotoxic deoxyuridine triphosphate (dUTP). nih.govresearchgate.net This imbalance can result in uracil (B121893) misincorporation into DNA, activation of the DNA damage response, and a mutator phenotype affecting both nuclear and mitochondrial DNA. nih.govresearchgate.net

| Enzyme | Function | Substrate(s) | Product(s) | Regulatory Role |

| SAMHD1 | dNTP triphosphohydrolase | dATP, dGTP, dCTP, dTTP | Deoxynucleosides + Triphosphate | General dNTP pool regulation, antiviral defense |

| DCTPP1 | dCTP pyrophosphatase | dCTP | dCMP + Pyrophosphate | Pyrimidine dNTP homeostasis, provision of dCMP for dTTP synthesis |

This table provides a comparative overview of the enzymatic regulation of dCTP levels by SAMHD1 and DCTPP1.

Impact of dCTP Pool Dynamics on Genomic Stability

The precise control of the dCTP pool is critical for maintaining the stability of the genome. Fluctuations in dCTP levels can significantly impact the fidelity of DNA synthesis and lead to chromosomal abnormalities.

The fidelity of DNA polymerases, the enzymes responsible for synthesizing new DNA strands, is highly dependent on the balanced supply of all four dNTPs. nih.govyoutube.com An imbalanced dNTP pool, such as an excess of dCTP, can increase the likelihood of misincorporation errors during DNA replication. nih.gov This is because the polymerase's ability to select the correct nucleotide is compromised when one dNTP is present at a much higher concentration than the others. nih.gov Even with the proofreading capabilities of some DNA polymerases, a high rate of misincorporation can saturate the repair machinery, leading to an increased mutation rate. mdpi.comnih.gov

Imbalances in the dNTP pool have far-reaching consequences beyond simple point mutations, affecting a wide range of chromosomal activities. nih.gov An excess of pyrimidines, including dCTP, has been shown to impair the activation of key checkpoint proteins, leading to under-replicated DNA and the formation of ultrafine anaphase bridges during cell division. mdpi.comnih.gov Furthermore, nucleotide pool imbalances can interfere with DNA repair processes, such as the end-joining of double-strand breaks, potentially leading to chromosomal translocations. nih.gov Inadequate dNTP levels can also lead to replication fork stalling and collapse, resulting in DNA breaks and larger chromosomal rearrangements. nih.gov

| Imbalance Type | Molecular Consequence | Chromosomal Consequence |

| Excess dCTP | Increased misincorporation by DNA polymerase | Higher mutation rates |

| Excess Pyrimidines | Impaired checkpoint activation | Under-replicated DNA, anaphase bridges |

| General dNTP Imbalance | Impaired DNA repair (e.g., end-joining) | Chromosomal translocations |

| dNTP Depletion | Replication fork stalling and collapse | DNA breaks, chromosomal rearrangements |

This table outlines the consequences of dCTP and general nucleotide pool imbalances on genomic stability.

Methodological Applications of Deoxycytidine Triphosphate Trisodium Salt in Advanced Molecular Biology Research

Amplification Techniques

Amplification techniques are designed to create numerous copies of a specific DNA sequence, and dCTP is a cornerstone of these methods.

Deoxycytidine triphosphate trisodium (B8492382) salt is an essential component for the in vitro amplification of DNA through Polymerase Chain Reaction (PCR). excedr.comaatbio.combiochain.com In this technique, dCTP, along with the other three deoxynucleoside triphosphates (dATP, dGTP, and dTTP), serves as a substrate for a thermostable DNA polymerase. aatbio.combiochain.com During the extension step of each PCR cycle, the polymerase adds free dNTPs from the reaction mixture to the 3'-end of a primer that is annealed to the DNA template. aatbio.com The polymerase specifically incorporates dCTP opposite a guanine (B1146940) (dGTP) base on the template strand, following Watson-Crick base-pairing rules. excedr.com The high purity of the dCTP used in PCR is paramount, as even minor impurities or the presence of diphosphate (B83284) forms can inhibit the polymerase, leading to reduced sensitivity and lower product yields. sigmaaldrich.combioline.comthermofisher.com

In quantitative PCR (qPCR), also known as real-time PCR, dCTP plays the same fundamental role as a building block for DNA amplification. medchemexpress.combioline.comsigmaaldrich.com The technique monitors the amplification process in real-time by detecting a fluorescent signal that increases proportionally with the amount of amplified DNA. sigmaaldrich.com This signal can be generated by DNA-intercalating dyes, such as SYBR® Green I, which fluoresce upon binding to the newly synthesized double-stranded DNA, or by sequence-specific fluorescent probes. sigmaaldrich.com In either case, the incorporation of dCTP is integral to the creation of the DNA products being quantified.

Table 1: Role of Key Components in a Standard PCR Reaction

| Component | Role in PCR |

| DNA Template | The original DNA molecule containing the sequence to be amplified. |

| Primers | Short, single-stranded DNA fragments that are complementary to the start and end of the target sequence, providing a starting point for DNA polymerase. |

| DNA Polymerase | An enzyme that synthesizes new DNA strands by adding nucleotides to the primers. |

| dCTP (and other dNTPs) | Building blocks for the new DNA strands. dCTP is incorporated opposite guanine bases in the template. aatbio.combiochain.com |

| Buffer Solution | Provides a stable chemical environment (pH and salt concentration) for the DNA polymerase to function optimally. |

| Divalent Cations (e.g., MgCl₂) | A necessary cofactor for DNA polymerase activity. |

Deoxycytidine triphosphate trisodium salt is critical for the synthesis of complementary DNA (cDNA) from an RNA template, a process catalyzed by the enzyme reverse transcriptase. excedr.commedchemexpress.combioline.com This cDNA synthesis is the foundational first step in Reverse Transcription PCR (RT-PCR), a technique used to detect and quantify RNA. bioline.combiochain.com The reverse transcriptase enzyme uses the RNA as a template and a mix of dNTPs, including dCTP, to build a single-stranded cDNA molecule. google.com

Following the synthesis of cDNA, this new DNA molecule serves as the template for amplification by conventional PCR or qPCR, a step that again requires dCTP as a substrate for the DNA polymerase. biochain.comgoogle.com In two-step RT-PCR protocols, the cDNA synthesis and the subsequent PCR amplification are performed as separate, sequential reactions. google.com Standard kits for cDNA synthesis typically include a ready-to-use dNTP mix containing dCTP. google.com Furthermore, dCTP is essential in advanced cDNA synthesis methods like those employing template switching, which are designed to generate full-length cDNAs containing known adapter sequences at both ends for subsequent amplification. neb.com

Nucleic Acid Sequencing Methodologies

The determination of the precise order of nucleotides within a DNA molecule, known as DNA sequencing, relies heavily on the enzymatic synthesis of DNA and, therefore, on the availability of dCTP. excedr.combaseclick.eumpbio.com The compound is fundamental to both traditional and modern sequencing technologies. medchemexpress.commpbio.comscientificlabs.com

In the classic Sanger sequencing method (chain-termination method), four separate reaction mixtures are prepared, each containing the DNA template, a primer, DNA polymerase, and all four standard dNTPs (dATP, dGTP, dTTP, and dCTP). libretexts.orglibretexts.org Crucially, each mixture also contains a small amount of one of four dideoxynucleotides (ddNTPs)—ddATP, ddGTP, ddTTP, or ddCTP. libretexts.org When the polymerase incorporates a ddCTP instead of a dCTP, the synthesis of that DNA strand is terminated because the ddNTP lacks the 3'-hydroxyl group necessary for forming the next phosphodiester bond. molecularcloud.org This process generates a collection of DNA fragments of varying lengths, all ending at a cytosine position. libretexts.org When these fragments are separated by size using capillary gel electrophoresis, the DNA sequence can be determined. molecularcloud.org

Next-Generation Sequencing (NGS) technologies, which allow for massively parallel sequencing of millions of DNA fragments simultaneously, also depend on dCTP. molecularcloud.orgnih.gov For instance, in pyrosequencing, dATP, dCTP, dGTP, and dTTP are flowed sequentially over a plate containing DNA templates. nih.gov The incorporation of a complementary nucleotide, such as dCTP, by DNA polymerase releases pyrophosphate, which triggers a light-producing enzymatic cascade that is detected by a sensor. nih.gov In other NGS platforms, such as reversible dye-terminator sequencing, fluorescently labeled versions of all four nucleotides, including a dCTP analog, are used to identify the sequence base by base. molecularcloud.org

Advanced DNA Labeling and Modification Strategies

Beyond its role as a simple building block, dCTP and its modified analogs are central to strategies for labeling and modifying DNA for visualization and functional studies.

Deoxycytidine triphosphate can be chemically modified to carry a fluorescent molecule, or fluorophore. baseclick.eucaymanchem.comacs.org These fluorescently labeled dCTPs can be enzymatically incorporated into DNA during reactions like PCR, nick translation, or primer extension. acs.orgjenabioscience.comaatbio.com The result is a DNA probe that is intrinsically fluorescent, enabling its detection in various applications. jenabioscience.combiotium.com

These probes are widely used in fluorescence hybridization techniques, such as Fluorescence In Situ Hybridization (FISH) and microarray-based gene expression profiling. jenabioscience.comjenabioscience.com To ensure that the attached fluorophore does not hinder the DNA polymerase, it is typically joined to the C5 position of the cytosine base via a flexible linker arm. jenabioscience.com A wide variety of fluorophores with different spectral properties can be conjugated to dCTP, allowing for multiplexed experiments where different targets can be visualized simultaneously with different colors. acs.orgjenabioscience.com

Table 2: Examples of Fluorescently Labeled dCTP Analogs and Their Spectroscopic Properties

| Labeled dCTP Analog | Fluorophore | Excitation Max (λexc) | Emission Max (λem) | Application Examples |

| Fluorescein-12-dCTP | Fluorescein | 492-498 nm caymanchem.comjenabioscience.com | 517 nm caymanchem.comjenabioscience.com | PCR Labeling, Nick Translation, Microarrays caymanchem.comjenabioscience.com |

| 5-Propargylamino-dCTP-ATTO-550 | ATTO 550 | 554 nm jenabioscience.com | 576 nm jenabioscience.com | Nick Translation, FISH, Microarrays jenabioscience.com |

| dCmBdpTP | Phenyl-Bodipy | Not specified | Not specified | PCR, Primer Extension, In-cellulo DNA imaging acs.org |

| CF® Dye dCTP | CF® Dyes | Varies (Green to Far-Red) | Varies | In Situ Hybridization, Microarrays, Flow Cytometry biotium.com |

For more complex labeling strategies, dCTP analogs containing chemically reactive functional groups are employed. This approach, often called two-step labeling, involves incorporating the modified nucleotide into DNA first, followed by a second chemical reaction to attach a label or another molecule. aatbio.com

A key example is dCTP modified with an azide (B81097) group (N₃), such as 3'-O-azidomethyl-dCTP. nih.govjenabioscience.com The small size of the azido (B1232118) group allows it to be incorporated efficiently by DNA polymerases without causing significant distortion to the DNA structure. nih.gov This incorporated azide then serves as a chemical "handle" for subsequent modification via highly specific and efficient click chemistry reactions, such as reacting with an alkyne-functionalized fluorophore. oup.com

In some advanced sequencing-by-synthesis methods, 3'-O-azidomethyl-dNTPs serve a dual purpose. nih.gov The azidomethyl group at the 3' position acts as a reversible terminator, temporarily halting the DNA polymerase after incorporation, which allows for nucleotide identification. nih.gov Following detection, the group can be chemically cleaved, restoring a standard 3'-OH group to allow the next synthesis cycle to proceed. nih.gov This approach avoids the need for bulky fluorescent labels on the nucleotide itself. nih.gov Other useful analogs include aminopropargyl-dCTP, which introduces an amine group that can be subsequently labeled with any amine-reactive dye. aatbio.com

In Vitro Systems for Replication and Enzymatic Studies

Deoxycytidine triphosphate (dCTP), as a fundamental building block of DNA, is an indispensable component in in vitro systems designed to investigate the intricate molecular mechanisms of DNA replication and the function of related enzymes. baseclick.euexcedr.com Its role extends from serving as a standard substrate to probe the dynamics of the replication machinery to acting as a benchmark for evaluating the incorporation of modified nucleoside analogs. These cell-free systems provide a controlled environment to dissect complex biological processes that would be difficult to study within the complexity of a living cell.

Replication Fork Dynamics Assays

The study of replication fork dynamics is crucial for understanding genome integrity. researchgate.net In vitro assays designed to monitor the progression of replication forks rely on the availability of all four deoxyribonucleoside triphosphates (dNTPs), including dCTP, for the synthesis of nascent DNA strands. baseclick.eu DNA replication stress, which can be induced by limiting dNTP pools or by the presence of DNA lesions, leads to the stalling of replication forks. nih.govnih.gov The response to this stress, including the potential for replication fork breakage, is an area of active investigation where dCTP plays a foundational role as a necessary component for DNA synthesis. nih.gov

Researchers use techniques like DNA fiber analysis and mass spectrometry-based analysis of nascent DNA (MS-BAND) to measure the speed and stability of replication forks. researchgate.netnih.gov These methods often involve pulsing replicating cells or extracts with labeled thymidine (B127349) analogs, but the underlying DNA synthesis that is being measured requires a balanced supply of dATP, dGTP, dTTP, and dCTP to proceed. nih.gov For instance, inhibiting dNTP biogenesis with agents like hydroxyurea (B1673989) (HU) induces replication stress and can lead to double-strand breaks at stalled forks, a process that can be monitored over time in vitro. nih.gov The kinetics of fork progression and the activation of origins of replication are directly influenced by the concentration of the dNTP pool, highlighting the importance of including dCTP at controlled concentrations in these assays. researchgate.net

Enzyme Specificity and Substrate Selectivity Profiling

Enzyme specificity refers to the ability of an enzyme to select a specific substrate from a group of similar molecules. youtube.com In molecular biology, DNA polymerases exhibit high fidelity by selecting the correct dNTP for incorporation based on the template strand. d-nb.info Deoxycytidine triphosphate serves as the canonical substrate opposite a guanine (G) base in the template DNA. In vitro assays utilize dCTP to establish baseline kinetic parameters for DNA polymerases, against which the incorporation of incorrect nucleotides or analogs can be compared. nih.govresearchgate.net

The specificity of a polymerase is often defined by its ability to discriminate between correct and incorrect substrates, a process governed by factors like base-pairing rules and the geometric shape of the enzyme's active site. d-nb.infonih.gov Kinetic analyses of polymerases, such as T7 DNA polymerase or the Klenow fragment, measure the maximum rate of incorporation (k_pol) and the dissociation constant (K_d) for dCTP. nih.gov These values provide a quantitative measure of the enzyme's efficiency and affinity for its natural substrate. For example, studies on T7 DNA polymerase have determined a k_pol of 234 s⁻¹ and a K_d of 24 µM for dCTP incorporation. nih.gov

Structural studies complement these kinetic data by revealing how the active site of a polymerase accommodates dCTP while excluding non-cognate substrates like ribonucleotides (rCTP). researchgate.netnih.gov High-resolution crystal structures show that in high-fidelity polymerases, the active site forms a tight pocket that uses a "steric gate" mechanism to discriminate against the 2'-hydroxyl group of ribonucleotides. nih.gov The precise interactions between dCTP and active site residues are crucial for catalysis and are a key focus of research aimed at understanding the sources of polymerase fidelity. researchgate.net

| DNA Polymerase | k_pol (s⁻¹) | K_d (µM) | Reference |

|---|---|---|---|

| T7 DNA Polymerase | 234 ± 9.4 | 24 ± 3.1 | nih.gov |

| Human DNA Polymerase λ (Pol λ) | Data not specified | 0.17 ± 0.05 | semanticscholar.org |

Studies on Nucleoside Analog Incorporation by Polymerases

Nucleoside analogs are critical in antiviral and anticancer therapies, and their efficacy often depends on their incorporation into DNA by polymerases. semanticscholar.orgnih.gov In vitro studies are essential for evaluating the substrate efficiency of these analogs compared to natural dNTPs like deoxycytidine triphosphate. nih.gov These experiments typically involve primer extension assays where a polymerase extends a DNA primer on a template in the presence of a specific nucleoside analog and its natural counterpart, dCTP. nih.govrsc.org

The relative incorporation efficiency of an analog versus dCTP provides insight into a polymerase's tolerance for modified substrates. nih.govtandfonline.com For example, kinetic studies with the human mitochondrial DNA polymerase have shown that it incorporates the antiviral drug Zalcitabine (ddC), an analog of dC, with a discrimination factor of only 2.9, meaning dCTP is incorporated just 2.9 times faster than ddCTP. nih.gov This relatively efficient incorporation is linked to the drug's toxicity. nih.gov In contrast, the anticancer analog Gemcitabine (dFdC) is incorporated very poorly by human DNA polymerase λ, with an efficiency approximately 145-fold lower than that of dCTP. semanticscholar.org

These studies reveal that polymerase selectivity is influenced by multiple factors, including shape complementarity, stereochemistry, and electronic effects at the active site. nih.gov Even minor structural changes to the nucleobase or sugar moiety can significantly impact the rate of incorporation. nih.gov The use of dCTP as the natural reference substrate is fundamental to quantifying these differences and understanding the molecular basis of both drug action and polymerase fidelity. semanticscholar.orgnih.gov

| Nucleoside Analog | Target Polymerase | Relative Incorporation Efficiency (vs. dCTP) | Key Finding | Reference |

|---|---|---|---|---|

| Zalcitabine (ddCTP) | Human Mitochondrial DNA Polymerase | ~3.4x lower | Readily incorporated, linked to high toxicity. | nih.gov |

| Gemcitabine (dFdCTP) | Human DNA Polymerase λ | ~145x lower | Poorly incorporated by this specific polymerase. | semanticscholar.org |

| Cytarabine (AraCTP) | Human DNA Polymerase λ | Efficiently incorporated | The sugar conformation is similar to dCTP, facilitating incorporation. | semanticscholar.org |

| 2-thio-dCTP | Klenow Fragment (DNA Pol I) | Slightly faster | Sulfur substitution does not hinder and may enhance base pairing. | nih.gov |

Nucleic Acid Synthesis and Oligonucleotide Design

Beyond its role in enzymatic reactions, the deoxycytidine moiety is a cornerstone of chemical nucleic acid synthesis, which is essential for producing custom DNA sequences, or oligonucleotides, for a vast array of applications in molecular biology. nih.govnih.gov These synthetic oligonucleotides are used as primers in PCR, as probes for hybridization, and in the assembly of entire genes. nih.govacs.orgresearchgate.net

Role in Synthetic Oligonucleotide Production

The chemical synthesis of oligonucleotides is predominantly achieved through the phosphoramidite (B1245037) method, a process that builds the DNA strand in the 3' to 5' direction. idtdna.comsigmaaldrich.com In this method, dCTP itself is not used directly. Instead, a chemically modified and protected version, a deoxycytidine phosphoramidite, is the required building block. idtdna.comatdbio.com This monomer has protecting groups on the exocyclic amine of the cytosine base and a dimethoxytrityl (DMT) group on the 5'-hydroxyl of the deoxyribose sugar to prevent unwanted side reactions during synthesis. idtdna.comatdbio.com

The synthesis occurs on a solid support and involves a four-step cycle for the addition of each nucleotide:

Deblocking (Detritylation): The DMT group is removed from the 5' end of the growing oligonucleotide chain, which is bound to the solid support, to expose a reactive hydroxyl group. sigmaaldrich.combiosearchtech.com

Coupling: The deoxycytidine phosphoramidite is activated and reacts with the free 5'-hydroxyl group of the support-bound chain, forming a phosphite (B83602) triester linkage. idtdna.comsigmaaldrich.com

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutations in the final product. sigmaaldrich.com

Oxidation: The unstable phosphite triester linkage is converted to a more stable phosphate (B84403) triester by treatment with an oxidizing agent. sigmaaldrich.com

This cycle is repeated for each nucleotide in the desired sequence. idtdna.com Once the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed to yield the final, functional DNA molecule. atdbio.com Therefore, while dCTP is the biological precursor, the deoxycytidine phosphoramidite is its crucial chemical counterpart for the in vitro production of synthetic DNA. atdbio.comresearchgate.net

Deoxycytidine Triphosphate Trisodium Salt in Studies of Cellular Processes and Pathways

Research on DNA Damage Response Pathways

The integrity of the genome is constantly challenged by endogenous and exogenous agents that cause DNA damage. nih.gov Cells have evolved sophisticated DNA damage response (DDR) pathways to detect and repair lesions, thereby maintaining genomic stability. Deoxycytidine triphosphate is integral to these repair mechanisms, serving as a critical precursor for the synthesis required to replace damaged DNA segments. baseclick.eu

Research has shown that dCTP is vital for multiple DNA repair pathways, including nucleotide excision repair (NER), a mechanism that removes bulky DNA adducts caused by factors like UV radiation. baseclick.euwikipedia.org During NER, once the damaged segment of single-stranded DNA is removed, DNA polymerase fills the resulting gap by synthesizing a new strand, using the undamaged strand as a template. wikipedia.org This synthesis requires the incorporation of dNTPs, including dCTP, to restore the correct DNA sequence. baseclick.eu

Furthermore, the maintenance of balanced dNTP pools is crucial for genome integrity. Perturbations in the levels of any dNTP, including dCTP, can trigger the DNA damage response. nih.gov Studies on the enzyme DCTPP1 (dCTP pyrophosphatase 1), which is involved in pyrimidine (B1678525) homeostasis, have revealed that its deficiency leads to an accumulation of dCTP. nih.govnih.gov This imbalance can result in increased uracil (B121893) misincorporation into DNA and the activation of the DNA damage response, highlighting the importance of tightly regulated dCTP levels. nih.gov

Key Findings in DNA Damage Response Research:

| Research Area | Finding | Significance |

|---|---|---|

| Nucleotide Excision Repair (NER) | dCTP is an essential substrate for DNA polymerase to fill gaps after damaged DNA is excised. baseclick.eu | Demonstrates the fundamental role of dCTP in the direct repair of DNA lesions. |

| dNTP Pool Homeostasis | Deficiency in the enzyme DCTPP1 leads to elevated dCTP levels, uracil accumulation in DNA, and activation of the DNA damage response. nih.gov | Shows that an imbalance in dCTP concentration is itself a form of cellular stress that can induce DNA damage signaling. |

Investigation of Antiviral Mechanisms Involving Nucleotide Depletion

A fascinating antiviral defense strategy employed by both bacteria and eukaryotes involves depleting the cellular pool of deoxynucleotides, thereby starving viruses of the necessary building blocks for their replication. biorxiv.orgresearchgate.net DNA viruses and retroviruses are particularly vulnerable to this mechanism as they rely on the host cell's dNTPs to replicate their genomes. biorxiv.org

In bacteria, a family of defensive proteins known as dCTP deaminases plays a crucial role in this process. weizmann.ac.ilnih.gov Upon infection by a bacteriophage (a virus that infects bacteria), these enzymes are activated and convert dCTP into deoxyuracil nucleotides (like dUTP and subsequently dUMP). biorxiv.orgweizmann.ac.il This action effectively eliminates dCTP from the cellular pool, halting the replication of the phage's DNA. biorxiv.orgresearchgate.net This mechanism does not involve editing the viral DNA directly but rather removes one of its essential components for synthesis. biorxiv.org

This prokaryotic defense mechanism is analogous to the function of the SAMHD1 protein in humans, which acts as a host restriction factor against various viruses, including HIV. nih.govasm.org SAMHD1 is a dNTPase that degrades dNTPs, thereby lowering their intracellular concentration in non-dividing cells like macrophages and dendritic cells. nih.govscienceopen.com By depleting the dNTP pool, SAMHD1 effectively restricts the reverse transcription and replication of retroviruses. nih.gov The study of bacterial dCTP deaminases provides insight into a conserved antiviral strategy that manipulates the availability of dCTP and other dNTPs to inhibit viral propagation. researchgate.net

Studies on Cellular Metabolism and Nucleotide Interconversions

The cellular concentration of dCTP is meticulously regulated through a complex network of synthesis and degradation pathways to meet the demands of DNA replication and repair while preventing imbalances that could lead to mutations. nih.gov The study of these metabolic pathways provides insight into how cells maintain genomic integrity.

The de novo synthesis of pyrimidines is a key pathway for producing dCTP. One of the final steps in this pathway is the conversion of Uridine triphosphate (UTP) to Cytidine (B196190) triphosphate (CTP), a reaction catalyzed by CTP synthase (CTPS). wikipedia.orgwikipedia.org While primarily producing CTP for RNA synthesis, CTPS has been shown to also function as a dCTPS, capable of binding deoxynucleotides to generate dCTP, highlighting the enzyme's bifunctionality. biorxiv.orgox.ac.uk The subsequent conversion to a deoxyribose form is handled by the enzyme ribonucleotide reductase, which reduces ribonucleotides to deoxyribonucleotides. youtube.com

Another critical enzyme in managing dCTP levels is dCTP pyrophosphatase 1 (DCTPP1). This enzyme plays a central role in the homeostasis of pyrimidine nucleotides by hydrolyzing dCTP into dCMP and pyrophosphate. researchgate.net This action not only helps to prevent the toxic accumulation of dCTP but also provides dCMP, which can be channeled into the synthesis pathway for deoxythymidine triphosphate (dTTP). nih.gov Studies have shown that DCTPP1-deficient cells accumulate high levels of dCTP, underscoring the enzyme's role in regulating the dCTP pool. nih.gov

In some bacteria, such as E. coli, dCTP deaminase is a key enzyme that links dCTP metabolism to dTTP synthesis. ebi.ac.uk It catalyzes the deamination of dCTP to dUTP, which is then converted to dUMP, the direct precursor for thymidylate synthesis. ebi.ac.uknih.gov This pathway accounts for a significant portion of dTTP production in these organisms. ebi.ac.uk

Key Enzymes in dCTP Metabolism:

| Enzyme | Function | Pathway |

|---|---|---|

| CTP Synthase (CTPS) | Catalyzes the conversion of UTP to CTP; can also function as a dCTPS to produce dCTP. wikipedia.orgbiorxiv.org | De novo pyrimidine synthesis |

| Ribonucleotide Reductase | Reduces ribonucleotides (like CDP) to deoxyribonucleotides (dCDP). youtube.com | De novo dNTP synthesis |

| dCTP Pyrophosphatase 1 (DCTPP1) | Hydrolyzes dCTP to dCMP, regulating dCTP levels and providing substrate for dTTP synthesis. nih.govresearchgate.net | Pyrimidine homeostasis and interconversion |

| dCTP Deaminase | Converts dCTP to dUTP, channeling it towards dTTP synthesis (prominent in some bacteria). ebi.ac.uk | Pyrimidine interconversion |

Exploration of Telomerase Activity and its Modulation

Telomerase is a specialized reverse transcriptase that maintains the length of telomeres, the protective caps at the ends of linear chromosomes. This process is crucial for cellular longevity and genomic stability. Telomerase synthesizes telomeric DNA repeats using an RNA template and dNTPs, including dCTP, as substrates.

While all four dNTPs are required for telomere synthesis, research has revealed that the concentration of deoxyguanosine triphosphate (dGTP) is a particularly critical factor in modulating the enzyme's processivity—its ability to add multiple telomeric repeats in a single binding event. acs.orgnih.gov Studies have shown that increasing the concentration of dGTP can lead to the synthesis of longer telomeric extensions by human telomerase. acs.orgnih.gov

Insights into Genetic Research and Diagnostic Methodologies

Deoxycytidine triphosphate trisodium (B8492382) salt is an indispensable reagent in a wide array of molecular biology techniques that form the bedrock of modern genetic research and diagnostics. baseclick.eu Its role as a fundamental building block for DNA synthesis is exploited in numerous in vitro applications. excedr.com

Polymerase Chain Reaction (PCR): In PCR, dCTP, along with the other three dNTPs, is a crucial component used by a thermostable DNA polymerase to amplify a specific segment of DNA exponentially. baseclick.euthermofisher.com The availability and purity of dCTP are critical for the accuracy and yield of the amplified product. baseclick.eu Modified versions of dCTP, such as 5-methyl-dCTP, are also used in specialized PCR applications, for instance, to study DNA methylation. nih.gov

DNA Sequencing: dCTP is essential for DNA sequencing, which determines the precise order of nucleotides in a DNA molecule. In Sanger sequencing, dideoxynucleotides (ddNTPs) terminate strand elongation, while dNTPs, including dCTP, are used for the extension itself. In modern next-generation sequencing (NGS) technologies, fluorescently labeled dNTPs are often employed. baseclick.eu As the DNA polymerase incorporates each nucleotide, a unique fluorescent signal is emitted, allowing for the real-time determination of the DNA sequence with high precision. baseclick.eu

DNA Labeling and Microarrays: dCTP can be modified to carry labels such as fluorescent dyes or biotin. excedr.com These labeled dCTPs are incorporated into DNA probes, which are then used in techniques like in situ hybridization or on DNA microarrays to detect the presence of specific sequences. excedr.comnih.gov In microarray analysis, labeled DNA from different samples can be hybridized to probes on a chip, allowing for the simultaneous comparison of thousands of genes. wikipedia.org

Applications of dCTP in Research and Diagnostics:

| Technique | Role of dCTP |

|---|---|

| Polymerase Chain Reaction (PCR) | Essential building block for the synthesis of new DNA strands during amplification. baseclick.eu |

| DNA Sequencing (NGS) | Incorporated by DNA polymerase; often fluorescently labeled to identify the base in the sequence. baseclick.eu |

| cDNA Synthesis | Serves as a substrate for reverse transcriptase to synthesize complementary DNA from an RNA template. excedr.com |

| DNA Labeling | Used in its modified, labeled form (e.g., with fluorescent dyes) to create probes for hybridization assays. excedr.com |

| Microarrays | Labeled DNA fragments containing dCTP are used to analyze gene expression or detect specific DNA sequences. excedr.comnih.gov |

Q & A

Q. What is the role of dCTP trisodium salt in DNA polymerase-driven synthesis, and how can its concentration be optimized for in vitro replication fidelity?

dCTP serves as a substrate for DNA polymerases, incorporating cytosine opposite guanine during DNA replication. Optimal concentrations (typically 0.2–0.5 mM in PCR) prevent misincorporation errors while avoiding enzyme inhibition. Lower concentrations reduce replication fidelity, whereas excess dCTP may compete with modified nucleotides (e.g., fluorescently labeled dCTP) in specialized assays. Include negative controls (e.g., omission of dCTP) to validate template specificity .

Q. How should dCTP trisodium salt be integrated into PCR or cDNA synthesis workflows to minimize bias?

Balanced dNTP mixtures (equimolar dATP, dCTP, dGTP, dTTP) are critical for unbiased amplification. For GC-rich templates, slight increases in dCTP/dGTP (10–20%) improve efficiency. Pre-mixed commercial dNTP solutions reduce batch variability, but in-house preparations require HPLC validation to confirm purity (>98%) and avoid contaminants like dCDP, which can stall polymerases .

Q. What are the best practices for handling and storing dCTP trisodium salt to ensure stability?

Store lyophilized dCTP at –20°C in anhydrous conditions; reconstitute in nuclease-free Tris-EDTA buffer (pH 7.5–8.0). Avoid freeze-thaw cycles by aliquoting. Monitor degradation via UV spectroscopy (λmax = 271 nm; Δ absorbance indicates hydrolysis to dCDP or dCMP). Contamination risks are minimized using barrier pipette tips and dedicated workspaces .

Advanced Research Questions

Q. How can dCTP trisodium salt be used to investigate nucleotide metabolism dysregulation in cancer or mitochondrial disease models?

Radiolabeled [³H]- or [¹⁴C]-dCTP tracks nucleotide flux in cell lysates or live-cell imaging. Combine with metabolic inhibitors (e.g., hydroxyurea to deplete dNTP pools) to study compensatory pathways. LC-MS/MS quantifies dCTP levels in mitochondria versus cytosol, revealing compartment-specific dysregulation in diseases like mtDNA depletion syndrome .

Q. What methodological considerations are critical for using dCTP in crystallographic studies of DNA-protein interactions?

Co-crystallize dCTP with DNA-binding proteins (e.g., polymerases, helicases) in high-ionic-strength buffers to stabilize ternary complexes. Soak crystals in dCTP-containing mother liquor to resolve nucleotide-binding conformations. Anomalous scattering from sodium ions (if present) may require substitution with ammonium salts for phasing .

Q. What synthesis and purification strategies yield high-purity dCTP trisodium salt for enzymology studies?

- Chemical synthesis : Phosphorylate deoxycytidine via trityl-protected intermediates, followed by ion-exchange chromatography (IEX) to remove residual phosphates.

- Enzymatic synthesis : Use nucleotide diphosphate kinase (NDPK) to convert dCDP to dCTP, with ATP as a phosphate donor. Purify via reversed-phase HPLC (C18 column, 0.1 M TEAA buffer). Validate purity with MALDI-TOF MS and enzymatic assays (e.g., polymerase incorporation efficiency) .

Q. How do enzymatic vs. non-enzymatic hydrolysis pathways affect dCTP stability in experimental buffers?

Phosphatases (e.g., alkaline phosphatase) hydrolyze dCTP to dCDP at pH > 8.0. Non-enzymatic hydrolysis accelerates in acidic conditions (pH < 6.0) or with divalent cations (Mg²⁺, Mn²⁺). Include phosphatase inhibitors (e.g., sodium orthovanadate) in long-term incubations. Monitor degradation via thin-layer chromatography (TLC) with UV visualization .

Q. How can conflicting data on dCTP levels and arabinosylcytosine (ara-C) sensitivity be resolved in leukemia cell lines?

Ara-C competes with dCTP for incorporation into DNA. High dCTP pools reduce ara-C efficacy, but this inverse correlation may vary with cell cycle phase or dCTP salvage pathway activity. Use synchronized cell cultures and siRNA knockdown of dCTP synthetase (CTPS) to isolate variables. Quantify dCTP via enzymatic assays (e.g., DNA polymerase extension rates) .

Q. How does dCTP trisodium salt compare to analogs like cytidine 5'-(tetrahydrogen triphosphate) in ribonuclease resistance?

Tetrahydrogen-modified analogs (e.g., Cytidine 5'-(tetrahydrogen triphosphate)) resist RNase A cleavage due to altered phosphate geometry, making them preferable for RNA/DNA hybrid studies. In contrast, unmodified dCTP is susceptible to hydrolysis in RNase-rich environments. Test stability via incubation with RNase A (1 µg/mL, 37°C, 1 hr) and analyze products by PAGE .

Q. What enzyme kinetics parameters define dCTP utilization by nucleotide diphosphate kinase (NDPK)?

Measure NDPK activity using a coupled assay: NDPK converts dCDP + ATP → dCTP + ADP; ADP production is quantified via pyruvate kinase/lactate dehydrogenase (PK/LDH) coupled system (Δ absorbance at 340 nm). Calculate Km for dCDP (typically 10–50 µM) and kcat (0.1–1 s⁻¹). Inhibitors like diadenosine pentaphosphate (Ap5A) validate specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.